alpha-Chloro-2',3'-dimethylacetophenone safety data sheet (SDS)
alpha-Chloro-2',3'-dimethylacetophenone safety data sheet (SDS)
Technical Whitepaper: Handling and Applications of -Chloro-2',3'-dimethylacetophenone
Executive Summary & Chemical Architecture
-Chloro-2',3'-dimethylacetophenone (2-Chloro-1-(2,3-dimethylphenyl)ethanone) is a potent alkylating agent and a structural derivative of 2-chloroacetophenone (CN gas). While the addition of the 2,3-dimethyl motif increases lipophilicity and steric bulk compared to the parent riot-control agent, it retains the highly reactiveThis compound serves as a critical "scaffold builder" in medicinal chemistry, particularly for the synthesis of 2-aminothiazoles and indole derivatives. However, its utility is matched by its severe lachrymatory and corrosive properties. This guide synthesizes the chemical's hazard profile with field-proven handling protocols to ensure researcher safety and data integrity.
Chemical Identity Table
| Property | Data |
| IUPAC Name | 2-Chloro-1-(2,3-dimethylphenyl)ethanone |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 182.65 g/mol |
| Physical State | Crystalline Solid (Low melting point) or Oil (depending on purity) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water (hydrolyzes slowly) |
| Reactive Group | |
| Primary Hazard | Lachrymator (Tear Gas Agent), Skin Corrosive (1B) |
Toxicology & Mechanism of Action (The "Why")
To handle this compound safely, one must understand why it is toxic. It is not merely an irritant; it is a covalent modifier of biological sensors.
The TRPA1 Alkylation Pathway
The extreme pain and lachrymation caused by
When
Visualization: Mechanism of Lachrymatory Action
Figure 1: The molecular mechanism of action.[1] The compound acts as a covalent agonist of the TRPA1 pain receptor via cysteine alkylation.
Operational Safety & Engineering Controls
Standard laboratory practices are insufficient for
Personal Protective Equipment (PPE) Matrix
Critical Warning: Latex gloves provide zero protection against
-
Primary Barrier: Silver Shield™ (Laminate) or heavy-gauge Nitrile (minimum 8 mil).
-
Secondary Barrier: Standard Nitrile glove (worn over the laminate for dexterity).
-
Respiratory: If working outside a glovebox, a full-face respirator with Organic Vapor/Acid Gas cartridges (OV/AG) is mandatory.
-
Eye Protection: Chemical splash goggles (ventless) if not using a full-face respirator.
Engineering Controls
-
Fume Hood: All operations (weighing, reaction setup, quenching) must occur in a certified fume hood operating at face velocity >100 fpm.
-
Balance Safety: Do not weigh the neat solid on an open bench. Use a tared vial inside the hood, or dissolve the solid in solvent (e.g., DCM) immediately upon opening the bottle to handle it as a solution.
Synthetic Utility: The Hantzsch Thiazole Synthesis
Researchers typically use this compound to build heterocycles. The most common application is the Hantzsch Thiazole Synthesis , where the
Causality in Protocol Design: The reaction generates HCl as a byproduct. If the acid is not scavenged, it can protonate the thioamide, stalling the reaction. Therefore, a base or ethanol reflux is used to drive the equilibrium.
Standard Protocol:
-
Reagents: 1.0 eq
-Chloro-2',3'-dimethylacetophenone + 1.1 eq Thioamide (e.g., thiourea for aminothiazoles). -
Solvent: Ethanol (anhydrous).
-
Conditions: Reflux for 2–4 hours.
-
Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt. Filter and wash with cold ethanol.
-
Validation: Check LCMS for the mass of the thiazole (M+H). Absence of the starting chloride peak indicates completion.
Deactivation & Waste Management (The "Self-Validating" Protocol)
Never dispose of active
Quenching Protocol (Nucleophilic Destruction)
This protocol uses a "soft" nucleophile (thiosulfate) to displace the chloride, rendering the molecule non-volatile and non-lachrymatory.
-
Preparation: Prepare a "Quench Solution" of 10% Sodium Thiosulfate (
) and 5% Sodium Bicarbonate ( ) in water. -
Execution: Slowly add the reaction waste or contaminated glassware rinse to the Quench Solution.
-
Validation: Stir for 1 hour. The biphasic mixture should cease to smell pungent (if safe to smell, otherwise rely on time).
-
Disposal: The resulting mixture contains the thiosulfate adduct, which is far less hazardous. Adjust pH to 7–8 and dispose of as aqueous organic waste.
Visualization: Safety Decision Matrix
Figure 2: Operational workflow for minimizing exposure and ensuring safe disposal.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2018). Chloroacetophenone (CN): Riot Control/Tear Agent.[3] CDC.[4] Link
-
Bautista, D. M., et al. (2006).[5][6][7] TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents.[5] Cell, 124(6), 1269-1282.[5] Link
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Chloro-1-(2,4-dimethylphenyl)ethanone (Analogous Structure Safety Data). Link
-
Sigma-Aldrich. (2023). Product Specification:
-Bromoketones and derivatives synthesis. Merck KGaA.[8] Link -
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10868, 2-Chloroacetophenone. PubChem. Link
Sources
- 1. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. Chloroacetophenone (CN): Riot Control/Tear Agent | NIOSH | CDC [cdc.gov]
- 4. alpha-Chloroacetophenone - IDLH | NIOSH | CDC [cdc.gov]
- 5. A TRPA1-dependent mechanism for the pungent sensation of weak acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TRPA1 channel in migraine mechanism and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPA1 Modulates Mechanotransduction in Cutaneous Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
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